B1577654 Caerin 11

Caerin 11

カタログ番号: B1577654
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin 1.1 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria genus). It exhibits broad-spectrum antimicrobial, antiviral, and antitumor activities. Structurally, it adopts a hinged amphipathic α-helical conformation in membrane-mimetic environments, characterized by two helices connected by a flexible hinge region. This structural flexibility is critical for its ability to disrupt microbial membranes and interact with intracellular targets . Its minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria range from 3.75–30 µg/mL, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . Beyond antimicrobial activity, Caerin 1.1 inhibits HIV transmission (6.25–25 µM) and demonstrates antitumor effects against diverse cancer cell lines, including leukemia, lung, and breast cancers .

特性

生物活性

Antibacterial

配列

LLSVLGSVAKHVLPHVVPVIAEHL

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences Among Caerin Peptides
Peptide Sequence Modifications (vs. Caerin 1.1) Key Activities MIC Range (µg/mL) Mechanism of Action
Caerin 1.1 Reference peptide Broad-spectrum antimicrobial, antitumor, anti-HIV 3.75–30 Membrane disruption (pore formation), immune modulation
Caerin 1.4 Val5→Ser, Gly7→Ser Reduced activity against most bacteria; enhanced activity against E. coli and S. aureus 15–60 Altered hydrophobicity in Helix 1 reduces membrane insertion efficiency
Caerin 1.9 No major substitutions Stronger antimicrobial activity vs. 1.1; no resistance induction 1.875–15 Synergistic membrane disruption; immune activation via IFN-α signaling
Caerin 1.3 Lys11→Gln Reduced antibacterial activity >50 Loss of positive charge disrupts electrostatic interactions with microbial membranes
Caerin 1.1 mod 7 Glu→Ala, His→Ala Increased cytotoxicity to lactobacilli N/A Altered charge distribution reduces selectivity

Antimicrobial Activity

  • Caerin 1.1 vs. 1.9: Caerin 1.9 exhibits lower MIC values (1.875–15 µg/mL) against MRSA and A. baumannii compared to 1.1 (7.5–30 µg/mL). In murine skin infection models, 1.9 reduces bacterial counts by >90% at 12.5 mg/mL in poloxamer gel, outperforming polymyxin B . Synergy: The combination of 1.1 and 1.9 shows additive effects (FICI ≤ 0.5) against MRSA and A. baumannii, enhancing bacterial membrane permeabilization .
  • Caerin 1.1 vs. 1.4 :

    • Substitution of Val5 and Gly7 with serine in 1.4 reduces hydrophobicity, impairing its ability to penetrate lipid bilayers. This results in 2–4× higher MICs against most bacteria but improved activity against E. coli (MIC: 15 µg/mL) due to altered charge distribution .

Mechanisms of Action

  • Membrane Interaction :

    • Caerin 1.1 and 1.9 disrupt membranes via pore formation (transmembrane insertion), while shorter peptides (e.g., citropin 1.1) use a "carpet" mechanism .
    • The flexible hinge region in 1.1 allows conformational adaptation to membrane curvature, enhancing pore stability .
  • Immune Modulation: Caerin 1.1/1.9 combination gels increase tumor-infiltrating MHCIIhi macrophages and reduce immunosuppressive Arg1hi macrophages, enhancing antitumor immunity via IFN-α and STAT1 pathways .

Advantages and Limitations

  • Advantages: Resistance evasion: Caerin peptides target membrane integrity, a less mutable bacterial feature . Multifunctionality: Dual antimicrobial and immunomodulatory effects .
  • Limitations :

    • Hydrophilicity reduces diffusion in agar-based assays, complicating in vitro evaluations .
    • Structural modifications (e.g., Pro→Gly substitutions) can diminish activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。